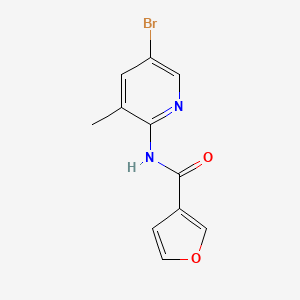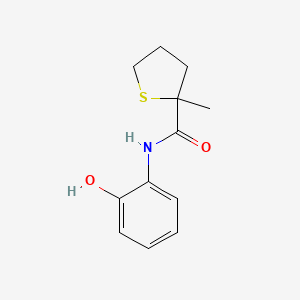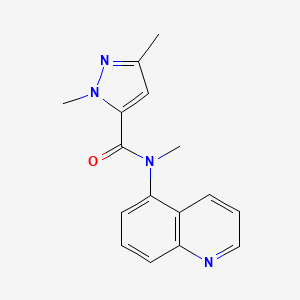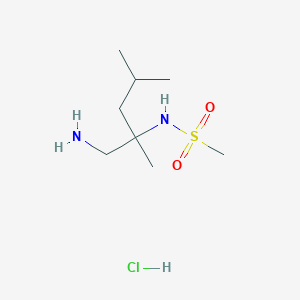
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Scientific Research Applications
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various scientific research applications due to its ability to inhibit a specific enzyme. This compound can be used to study the role of the enzyme in various biological processes, including cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used as a tool to identify new drug targets and develop new drugs that target the enzyme.
Mechanism of Action
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme is involved in the production of a signaling molecule called cyclic adenosine monophosphate (cAMP), which plays a crucial role in various biological processes. By inhibiting the enzyme, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide reduces the production of cAMP, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various biochemical and physiological effects due to its ability to inhibit the enzyme involved in cAMP production. These effects include the regulation of cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can affect various physiological processes, including blood pressure regulation, insulin secretion, and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of a specific enzyme. This makes it a valuable tool for studying the enzyme's role in various biological processes. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is relatively easy to synthesize and has good stability in various experimental conditions.
However, there are also some limitations to using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain experimental conditions, which can affect its efficacy.
Future Directions
There are various future directions for the use of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in scientific research. One potential direction is the development of new drugs that target the enzyme inhibited by the compound. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used to study the role of the enzyme in various disease states, including cancer and inflammation. Finally, the compound can be used to identify new drug targets and develop new drugs that target these targets.
Synthesis Methods
The synthesis of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide involves the reaction of 5-bromo-3-methylpyridin-2-amine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and yields N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline solid.
properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-9(12)5-13-10(7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBXAOIYZVVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)